Cas no 21867-64-1 (1-Propylpiperazine)

1-Propylpiperazine is a heterocyclic organic compound featuring a piperazine ring substituted with a propyl group at the nitrogen position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. Its secondary amine functionality allows for further derivatization, enabling the synthesis of complex molecules. The propyl chain enhances lipophilicity, which can be advantageous in modulating the physicochemical properties of target compounds. 1-Propylpiperazine is typically handled under inert conditions due to its sensitivity to moisture and air. It is commonly used in research and industrial settings for the development of bioactive molecules, offering a balance of reactivity and stability for tailored synthetic routes.
1-Propylpiperazine structure
1-Propylpiperazine structure
Product name:1-Propylpiperazine
CAS No:21867-64-1
MF:C7H16N2
MW:128.215341567993
MDL:MFCD00044591
CID:51887
PubChem ID:415812

1-Propylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Propylpiperazine
    • N-Propylpiperazine
    • 1-N-PROPYLPIPERAZINE
    • 1-propyl-piperazine
    • 4-propylpiperazine
    • zhengzhou Pacific CheMSource,Inc.
    • NSC 73112
    • QLEIDMAURCRVCX-UHFFFAOYSA-N
    • MFCD00044591
    • n-n-propylpiperazine
    • UNII-ZX73B95TJ7
    • BS-13031
    • 50733-94-3
    • n-propyl piperazine
    • PB47497
    • AKOS000268461
    • 21867-64-1
    • EINECS 256-745-9
    • SCHEMBL178388
    • SY009603
    • Piperazine, 1-propyl-
    • D87901
    • DTXSID30944468
    • InChI=1/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3
    • QLEIDMAURCRVCX-UHFFFAOYSA-
    • 1-(3-propyl)-piperazine
    • FT-0600690
    • A815718
    • 1-Propylpiperazine HCl
    • ZX73B95TJ7
    • NCIOpen2_003800
    • EN300-35515
    • DB-007783
    • ALBB-020950
    • STK488095
    • MDL: MFCD00044591
    • Inchi: 1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3
    • InChI Key: QLEIDMAURCRVCX-UHFFFAOYSA-N
    • SMILES: CCCN1CCNCC1

Computed Properties

  • Exact Mass: 128.13100
  • Monoisotopic Mass: 128.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 67.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: 252-257 °C
  • Boiling Point: 176.7 ℃ at 760 mmHg
  • Flash Point: 60.7±9.4 °C
  • PSA: 15.27000
  • LogP: 0.56830
  • Vapor Pressure: 1.1±0.3 mmHg at 25°C

1-Propylpiperazine Security Information

1-Propylpiperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Propylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM169490-5g
1-Propylpiperazine
21867-64-1 95%
5g
$264 2023-02-18
Enamine
EN300-35515-0.1g
1-propylpiperazine
21867-64-1
0.1g
$19.0 2023-09-03
Enamine
EN300-35515-2.5g
1-propylpiperazine
21867-64-1
2.5g
$47.0 2023-09-03
Enamine
EN300-35515-10.0g
1-propylpiperazine
21867-64-1
10.0g
$58.0 2023-02-13
Enamine
EN300-35515-0.05g
1-propylpiperazine
21867-64-1
0.05g
$19.0 2023-09-03
Enamine
EN300-35515-0.25g
1-propylpiperazine
21867-64-1
0.25g
$22.0 2023-09-03
Enamine
EN300-35515-100.0g
1-propylpiperazine
21867-64-1
100.0g
$214.0 2023-02-13
Enamine
EN300-35515-25.0g
1-propylpiperazine
21867-64-1
25.0g
$78.0 2023-02-13
Enamine
EN300-35515-50.0g
1-propylpiperazine
21867-64-1
50.0g
$119.0 2023-02-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P32380-1g
1-Propylpiperazine
21867-64-1
1g
¥536.0 2021-09-08

Additional information on 1-Propylpiperazine

Comprehensive Overview of 1-Propylpiperazine (CAS No. 21867-64-1): Properties, Applications, and Industry Insights

1-Propylpiperazine (CAS No. 21867-64-1) is a versatile organic compound belonging to the piperazine derivatives family. With its unique chemical structure, this compound has garnered significant attention in pharmaceutical, agrochemical, and specialty chemical industries. The growing demand for heterocyclic compounds and nitrogen-containing building blocks in drug discovery has positioned 1-Propylpiperazine as a valuable intermediate. Researchers frequently search for terms like "1-Propylpiperazine synthesis," "CAS 21867-64-1 applications," and "piperazine derivatives in medicine," reflecting its relevance in modern chemistry.

The molecular formula of 1-Propylpiperazine (C7H16N2) features a six-membered piperazine ring substituted with a propyl group, offering both lipophilic and hydrophilic properties. This balance makes it particularly useful in designing bioactive molecules, a topic trending in AI-assisted drug design discussions. Recent studies highlight its role in optimizing drug solubility and blood-brain barrier penetration, addressing common challenges in CNS drug development—a hot topic in pharmaceutical forums.

In pharmaceutical applications, 1-Propylpiperazine serves as a key precursor for psychoactive pharmaceuticals and antidepressant agents. The compound's ability to modulate neurotransmitter systems aligns with current research interests in neurological disorders and mental health therapeutics. Industry searches for "piperazine-based drug candidates 2024" and "CAS 21867-64-1 safety profile" demonstrate its ongoing importance. Notably, its derivatives show promise in targeted cancer therapies, connecting to popular searches about "precision medicine advancements."

The agrochemical sector utilizes 1-Propylpiperazine in developing novel crop protection agents, responding to the global demand for sustainable agriculture solutions. Its structural flexibility allows creation of environmentally friendly pesticides, a trending topic in green chemistry circles. Formulators often search for "piperazine-based fungicides" and "propylpiperazine stability data," indicating practical industry needs. Recent patents highlight derivatives with improved pest resistance management properties, addressing food security concerns.

From a chemical manufacturing perspective, 1-Propylpiperazine (CAS 21867-64-1) exhibits excellent solubility characteristics in both polar and non-polar solvents, making it valuable for formulation chemistry. This property aligns with frequent searches about "excipient compatibility" and "API stabilization techniques." The compound's thermal stability (up to 200°C) meets requirements for high-temperature processes, relevant to industrial scale-up discussions. Quality control laboratories commonly test for "1-Propylpiperazine purity standards" and "HPLC methods for piperazines."

Emerging applications in material science have expanded interest in 1-Propylpiperazine, particularly for designing smart polymers and coordination complexes. Nanotechnology researchers investigate its potential in metal-organic frameworks (MOFs), connecting to trending topics like "CO2 capture materials" and "catalytic nanomaterials." The compound's chelating properties enable creation of advanced photocatalysts, addressing environmental remediation needs—a subject with growing search volume.

Analytical characterization of 1-Propylpiperazine typically involves GC-MS analysis, NMR spectroscopy, and FTIR techniques, reflecting common queries about "piperazine structural confirmation." Regulatory documentation requires thorough impurity profiling, especially for pharmaceutical-grade materials. The compound's spectral data (including characteristic N-H stretching at ~3300 cm-1) serves as important reference points for quality assurance specialists.

Market analysts note steady growth in the piperazine derivatives sector, with 1-Propylpiperazine maintaining consistent demand across North American, European, and Asian markets. Industry reports often cite "specialty chemical market trends 2024" and "pharmaceutical intermediates growth" as related search terms. The compound's cost-effective synthesis from readily available propylene oxide and ethylenediamine precursors contributes to its commercial viability, a factor frequently discussed in process chemistry optimization forums.

Environmental and safety assessments of 1-Propylpiperazine indicate proper handling requires standard laboratory precautions, with particular attention to its alkaline nature. Safety data sheets emphasize proper ventilation and PPE requirements, addressing common workplace safety queries. The compound's biodegradability profile meets OECD test guidelines, relevant to green chemistry initiatives and sustainable manufacturing discussions—topics generating increasing search traffic.

Future research directions for 1-Propylpiperazine (CAS 21867-64-1) likely focus on catalytic applications and asymmetric synthesis methodologies, aligning with academic interest in "chiral piperazine derivatives." The compound's potential in bioconjugation chemistry opens possibilities for antibody-drug conjugates, connecting to cutting-edge cancer immunotherapy research. These developments ensure 1-Propylpiperazine remains a compound of significant scientific and industrial interest for years to come.

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